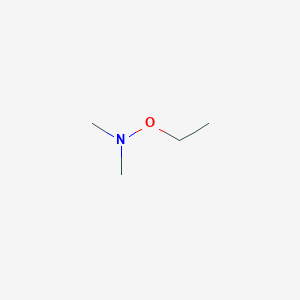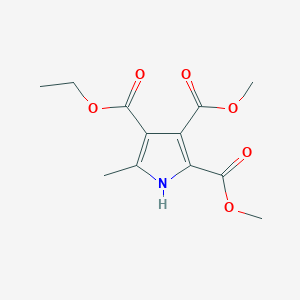![molecular formula C13H26O3Si B14328509 (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane CAS No. 104955-51-3](/img/structure/B14328509.png)
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is an organosilicon compound that features a butadiene moiety attached to a silicon atom, which is further bonded to three isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into trisubstituted buta-1,3-dienes . Additionally, the use of Grignard reagents with vinyl phosphordiamidates can yield α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can modify the silicon center or the butadiene moiety.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to buta-1,3-dienes.
Grignard Reagents: Employed in the synthesis of α,β-unsaturated ketones from vinyl phosphordiamidates.
Gold Catalysts: Utilized in the synthesis of buta-1,3-dien-2-yl esters from propargylic esters and vinylazides.
Major Products
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
科学的研究の応用
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane has several applications in scientific research:
作用機序
The mechanism of action of (Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. For example, in the presence of organometallic reagents, the compound can undergo transformations that lead to the formation of key intermediates, which then participate in further reactions to yield the desired products . The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
類似化合物との比較
Similar Compounds
Buta-2,3-dien-1-ol: A related compound with a similar butadiene moiety but different functional groups.
Buta-1,2,3-trienes: Compounds with a similar carbon skeleton but different substitution patterns.
Uniqueness
(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane is unique due to its combination of a butadiene moiety with a silicon center bonded to three isopropoxy groups
特性
CAS番号 |
104955-51-3 |
|---|---|
分子式 |
C13H26O3Si |
分子量 |
258.43 g/mol |
IUPAC名 |
buta-1,3-dien-2-yl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C13H26O3Si/c1-9-13(8)17(14-10(2)3,15-11(4)5)16-12(6)7/h9-12H,1,8H2,2-7H3 |
InChIキー |
FVGLDROEOWZWEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C(=C)C=C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)



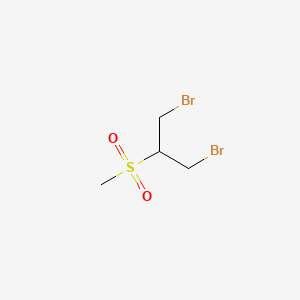

![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
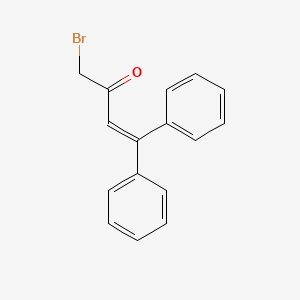
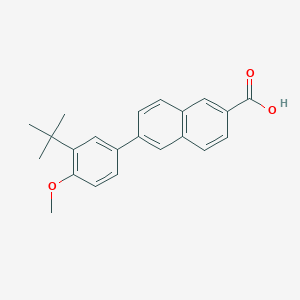
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
